molecular formula C11H16BNO6S B2654960 4-(N-BOC-Amino)-5-(methoxycarbonyl)thiophene-2-boronic acid CAS No. 2377608-25-6

4-(N-BOC-Amino)-5-(methoxycarbonyl)thiophene-2-boronic acid

Cat. No.: B2654960
CAS No.: 2377608-25-6
M. Wt: 301.12
InChI Key: IAIBDIUVAWDVBF-UHFFFAOYSA-N
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Description

“4-(N-BOC-Amino)-5-(methoxycarbonyl)thiophene-2-boronic acid” is a chemical compound with the CAS Number: 2377608-25-6 . It has a molecular weight of 302.14 . The IUPAC name for this compound is (4-((tert-butoxycarbonyl)amino)-5-(methoxycarbonyl)-1H-1lambda3-thiophen-2-yl)boronic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H17BNO6S/c1-11(2,3)19-10(15)13-6-5-7(12(16)17)20-8(6)9(14)18-4/h5,16-17,20H,1-4H3,(H,13,15) . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

Boronic esters, such as “this compound”, are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions .


Physical and Chemical Properties Analysis

This compound has a storage temperature of -20°C .

Scientific Research Applications

Unnatural Amino Acids and Peptide Synthesis

Unnatural amino acids, such as those derived from 4-(N-BOC-Amino)-5-(methoxycarbonyl)thiophene-2-boronic acid, have been utilized to mimic the functionality of tripeptide β-strands, thereby forming β-sheet-like hydrogen-bonded dimers. These compounds can be incorporated into peptides using standard peptide synthesis techniques, offering a novel approach to study peptide structure and function. This application underscores the potential of such unnatural amino acids in expanding the toolkit for peptide and protein engineering (Nowick et al., 2000).

Catalytic Chemical Amide Synthesis

The catalytic properties of boronic acids derived from compounds like this compound have been explored for amide bond synthesis at room temperature. This method facilitates the direct synthesis of amides from carboxylic acids and amines, highlighting the efficiency of boronic acid catalysts in organic synthesis. Such advancements are significant for the development of peptide synthesis methodologies, offering a more sustainable and accessible approach for amide bond formation (Mohy El Dine et al., 2015).

Boronic Acid Catalysis

Boronic acids, including derivatives of this compound, serve as catalysts in a variety of organic reactions. Their ability to form reversible covalent bonds with hydroxy groups is exploited for the electrophilic and nucleophilic activation of carboxylic acids and alcohols, respectively. This catalytic activity enables the transformation of hydroxy functional groups into valuable products under mild conditions, showcasing the versatility of boronic acids in synthetic chemistry (Hall, 2019).

Synthesis of Novel Amino Acids

The synthesis of novel amino acids and dehydroamino acids containing the thiophene moiety, facilitated by compounds such as this compound, has been reported. These amino acids are obtained through Michael addition or sequential Michael addition and palladium-catalyzed cross-couplings, illustrating the role of thiophene-containing boronic acids in the development of new amino acid derivatives. This research opens up new possibilities for the design and synthesis of bioactive molecules and peptidomimetics (Abreu et al., 2003).

Safety and Hazards

For safety information and potential hazards associated with this compound, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

[5-methoxycarbonyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]thiophen-2-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO6S/c1-11(2,3)19-10(15)13-6-5-7(12(16)17)20-8(6)9(14)18-4/h5,16-17H,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIBDIUVAWDVBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(S1)C(=O)OC)NC(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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